Amino-3,5-dibromopyrazine chemical properties
Amino-3,5-dibromopyrazine chemical properties
An In-depth Technical Guide to 2-Amino-3,5-dibromopyrazine: Chemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
2-Amino-3,5-dibromopyrazine is a halogenated heterocyclic compound that serves as a highly versatile and valuable building block in organic synthesis. Its unique electronic and steric properties, conferred by the pyrazine (B50134) core, an amino group, and two bromine atoms, make it an important intermediate in the development of a wide array of functional molecules. This technical guide provides a comprehensive overview of the core chemical properties, spectral characteristics, synthesis protocols, and key applications of 2-Amino-3,5-dibromopyrazine, with a particular focus on its role in medicinal chemistry and materials science.
Core Chemical Properties
2-Amino-3,5-dibromopyrazine is a solid, typically appearing as a white to light yellow or brown crystalline powder.[1][2] It is stable under standard storage conditions, though it should be stored in a dark, inert atmosphere.[1] The compound has limited solubility in water but is soluble in several organic solvents, including methanol (B129727), Dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[1][3]
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Reference(s) |
| CAS Number | 24241-18-7 | [1][4] |
| Molecular Formula | C₄H₃Br₂N₃ | [1][5] |
| Molecular Weight | 252.89 g/mol | [5][6] |
| Appearance | White to yellow/brown powder/crystal | [1][2][7] |
| Melting Point | 114-117 °C (lit.) | [2][4] |
| Boiling Point | 294.6 ± 35.0 °C (Predicted) | [1][2] |
| Density | ~2.287 g/cm³ (Predicted) | [1][2] |
| pKa | 0.81 ± 0.10 (Predicted) | [1][2] |
| LogP | 1.5838 | [6] |
| Solubility | Soluble in Methanol, DMSO, Dichloromethane. Low solubility in water. | [1][3] |
| ¹H NMR | Spectra available. A single peak for the aromatic proton is expected. | [5] |
| ¹³C NMR | Spectra available. Four distinct signals for the pyrazine carbons are expected. | [5] |
| Mass Spec (GC-MS) | Top peaks at m/z 253 and 251, corresponding to the molecular ion with bromine isotopes. | [5] |
| IR Spectroscopy | Spectra available, showing characteristic N-H and C-N stretches. | [5] |
Synthesis and Experimental Protocols
The most common synthetic routes to 2-Amino-3,5-dibromopyrazine involve the direct bromination of 2-aminopyrazine (B29847). The degree of bromination can be controlled to achieve high yields of the desired dibrominated product.
Experimental Protocol 1: Bromination using Bromine in Acetic Acid
This protocol describes a classic method for the synthesis of 2-Amino-3,5-dibromopyrazine.
Methodology:
-
Dissolution: Dissolve 2-aminopyrazine (9.5 g, 100 mmol) in glacial acetic acid (70 mL) by heating on a steam bath.[4]
-
Buffering: Add sodium acetate (B1210297) trihydrate (33 g, 243 mmol) to the solution and maintain constant stirring.[4]
-
Cooling: Cool the reaction mixture to -5 °C in an ice-salt bath.[4]
-
Bromination: Slowly add bromine (16 mL) dropwise over 4 hours, ensuring the temperature remains low. Rapid addition can lead to an uncontrolled reaction.[4]
-
Reaction: After the addition is complete, continue stirring in the ice bath for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 24 hours.[4]
-
Work-up: Pour the reaction mixture into 50 g of ice and neutralize to pH 8 with concentrated ammonia.[4]
-
Purification: Collect the crude product by filtration. Recrystallize from methanol with activated charcoal to yield colorless needles of 2-Amino-3,5-dibromopyrazine (Yield: 66%).[4]
Figure 1: Synthesis workflow for 2-Amino-3,5-dibromopyrazine.
Experimental Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This method offers an alternative to using elemental bromine and can achieve very high yields.[8]
Methodology:
-
Reaction Mixture: Prepare a solvent mixture of dimethyl sulfoxide (DMSO) and water.
-
Reagents: Add 2-aminopyrazine to the solvent mixture.
-
Bromination: Add N-bromosuccinimide (NBS) to the reaction mixture. The stoichiometry of NBS is critical for achieving the desired dibromination.
-
Reaction Conditions: Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Purification: The product is typically isolated via filtration and purified by recrystallization. This method has been optimized to achieve yields exceeding 90%.[8]
Reactivity and Applications
The reactivity of 2-Amino-3,5-dibromopyrazine is dominated by the two bromine atoms, which are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions. This makes the compound a key intermediate for introducing the aminopyrazine scaffold into more complex molecules.
Key Application Areas:
-
Pharmaceuticals: It is a crucial precursor for synthesizing a range of drugs, including anti-inflammatory agents, antibiotics, and anti-cancer medications.[8] Notably, it is an intermediate in the preparation of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, which are targets for treating cancer and cardiovascular diseases.[4][8]
-
Agrochemicals: The compound serves as a building block for various herbicides, insecticides, and fungicides.[8]
-
Materials Science: It is used in the preparation of conjugated polymers for applications such as neurotoxin detection.[4][9] Derivatives have also shown promise as bioluminescent substrates and as materials for energy storage systems like lithium-ion batteries.[8]
-
Dyes and Pigments: It serves as a precursor in the synthesis of diazo dyes and phthalocyanine (B1677752) pigments used in textiles, inks, and plastics.[8]
Figure 2: Role as a versatile synthetic intermediate.
Biological Activity and Signaling Pathways
Derivatives of 2-Amino-3,5-dibromopyrazine have been investigated for significant biological activities, particularly as anticancer agents.[8] The mechanism of action often involves the inhibition of key protein kinases that are critical for cell proliferation and survival signaling pathways.[8]
As a precursor to ROCK inhibitors, its derivatives can interfere with the Rho/ROCK signaling pathway. This pathway plays a crucial role in regulating cell shape, motility, and contraction. Its over-activation is implicated in cancer metastasis and hypertension. By blocking the kinase activity of ROCK, these inhibitors can prevent the phosphorylation of downstream substrates like Myosin Light Chain (MLC), thereby impeding these cellular processes.
Figure 3: Inhibition of the Rho/ROCK signaling pathway.
Conclusion
2-Amino-3,5-dibromopyrazine is a cornerstone intermediate for synthetic chemists. Its well-defined reactivity, coupled with established and high-yield synthetic protocols, makes it an attractive starting material for creating diverse and complex molecular architectures. For professionals in drug discovery, agrochemical development, and materials science, this compound offers a robust platform for generating novel molecules with significant biological and physical properties. The continued exploration of its synthetic potential is expected to yield further innovations across multiple scientific disciplines.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 24241-18-7|2-Amino-3,5-dibromopyrazine|BLD Pharm [bldpharm.com]
- 4. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Amino-3,5-dibromopyrazine 24241-18-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-Amino-3,5-dibromopyrazine, 1G | Labscoop [labscoop.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Amino-3,5-dibromopyrazine | 24241-18-7 [chemicalbook.com]
